6-Iodoisoquinolin-5-ol
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Overview
Description
6-Iodoisoquinolin-5-ol is an organic compound with the molecular formula C9H6INO. It is a derivative of isoquinoline, characterized by the presence of an iodine atom at the 6th position and a hydroxyl group at the 5th position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoisoquinolin-5-ol typically involves the iodination of isoquinolin-5-ol. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst like p-toluenesulfonic acid. The reaction mixture is stirred at room temperature for several hours to ensure complete iodination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Iodoisoquinolin-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azidoisoquinolin-5-ol, while oxidation with potassium permanganate would produce 6-iodoisoquinolin-5-one .
Scientific Research Applications
6-Iodoisoquinolin-5-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound is used in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Biological Studies: It is employed in studies investigating the biological activity of isoquinoline derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Iodoisoquinolin-5-ol is not fully elucidated, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The iodine atom and hydroxyl group on the isoquinoline ring may play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the iodine and hydroxyl substituents.
6-Bromoisoquinolin-5-ol: Similar structure with a bromine atom instead of iodine.
5-Hydroxyisoquinoline: Lacks the iodine atom but retains the hydroxyl group.
Uniqueness: 6-Iodoisoquinolin-5-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the isoquinoline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H6INO |
---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
6-iodoisoquinolin-5-ol |
InChI |
InChI=1S/C9H6INO/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H |
InChI Key |
CSJIDTNMLPMKQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)O)I |
Origin of Product |
United States |
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